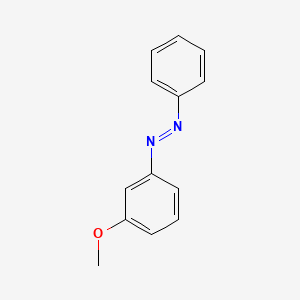
(E)-1-(3-Methoxyphenyl)-2-phenyldiazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(3-Methoxyphenyl)-2-phenyldiazene is an organic compound belonging to the class of azobenzenes Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-Methoxyphenyl)-2-phenyldiazene typically involves the diazotization of aniline derivatives followed by azo coupling. One common method is as follows:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 3-methoxyaniline under basic conditions to form the desired azobenzene compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-Methoxyphenyl)-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction of the azo group can yield hydrazo compounds.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Hydrazo compounds.
Substitution: Halogenated or nitrated azobenzenes.
Scientific Research Applications
(E)-1-(3-Methoxyphenyl)-2-phenyldiazene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a photoswitchable molecule, which can change its configuration upon exposure to light.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of (E)-1-(3-Methoxyphenyl)-2-phenyldiazene involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its E (trans) and Z (cis) configurations. This property is exploited in various applications, such as molecular switches and light-responsive materials. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular components through its aromatic rings and diazene group.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: The parent compound of (E)-1-(3-Methoxyphenyl)-2-phenyldiazene, lacking the methoxy group.
Disperse Orange 3: A commercially used azo dye with similar structural features.
Methyl Red: Another azobenzene derivative used as a pH indicator.
Uniqueness
This compound is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This modification can enhance its solubility and stability, making it more suitable for specific applications compared to its analogs.
Properties
CAS No. |
56058-94-7 |
|---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
(3-methoxyphenyl)-phenyldiazene |
InChI |
InChI=1S/C13H12N2O/c1-16-13-9-5-8-12(10-13)15-14-11-6-3-2-4-7-11/h2-10H,1H3 |
InChI Key |
NLMRETTUBWEWAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-[(4-Octylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14623326.png)
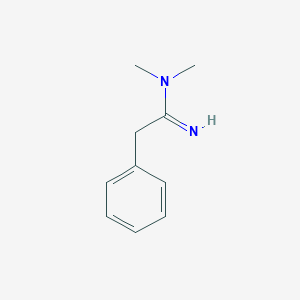
![Diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate](/img/structure/B14623336.png)

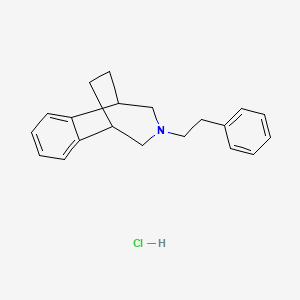
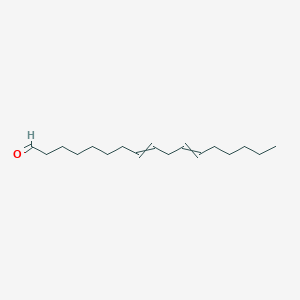
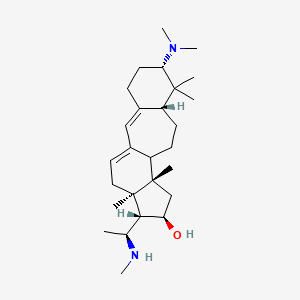
![1,4,8-Trioxa-9-azaspiro[4.6]undecane](/img/structure/B14623362.png)
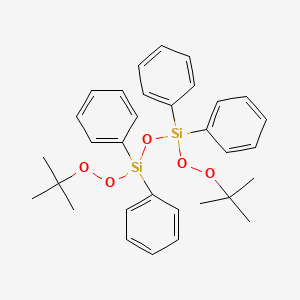
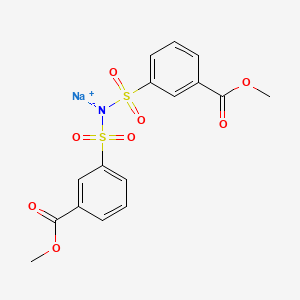


![Acetamide, N-[2-(pentyloxy)phenyl]-](/img/structure/B14623395.png)
